molecular formula C18H17N5O2S B14351554 N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide CAS No. 93873-73-5

N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B14351554
CAS No.: 93873-73-5
M. Wt: 367.4 g/mol
InChI Key: DWDAKDWRDJAACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.

    Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions, where benzyl halides react with the thiadiazole ring.

    Formation of Carbamoylamino Group: The carbamoylamino group can be introduced by reacting the intermediate compound with benzyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Benzyl halides, amines, thiols, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-4-sulfamoyl-benzamide: Similar in structure but contains a sulfamoyl group instead of a carbamoylamino group.

    N-benzyl-4-fluorobenzamide: Contains a fluorine atom instead of a thiadiazole ring.

    N-benzyl-4-bromobenzamide: Contains a bromine atom instead of a thiadiazole ring.

Properties

93873-73-5

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C18H17N5O2S/c24-17(19-11-13-7-3-1-4-8-13)15-16(23-26-22-15)21-18(25)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,23,25)

InChI Key

DWDAKDWRDJAACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSN=C2NC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.